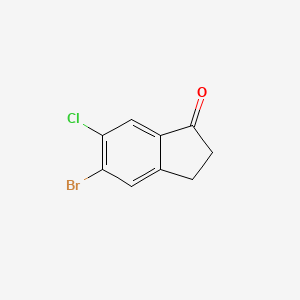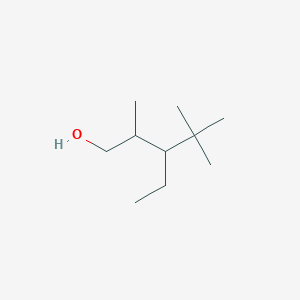
Ccc(C(C)CO)C(C)(C)C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its systematic name, common name, and structural formula. The compound’s structure can often be determined using its SMILES notation .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This often involves retrosynthetic analysis, which is a technique for planning a synthesis by seeing the synthesis backwards .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other compounds. This can involve studying the mechanisms of its reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .科学的研究の応用
1. Cancer Research
Ccc(C(C)CO)C(C)(C)C and its derivatives have been studied in cancer research. For instance, compound cantharides capsules (CCCs) have demonstrated inhibitory effects on the viability and apoptosis of human gastric cancer cell lines. These compounds regulate gene expression levels and mechanisms of inhibition, indicating potential applications in cancer treatment (Sun et al., 2017).
2. Neurological Disease Research
In neurological disease research, certain Ccc(C(C)CO)C(C)(C)C compounds, such as cenicriviroc (CVC), have been explored for their anti-inflammatory and immunomodulatory effects. Studies have shown CVC's potential in inhibiting SARS-CoV-2 replication in vitro, suggesting its applicability in treating COVID-19 and possibly other neurological conditions (Okamoto et al., 2020).
3. Pharmacokinetics and Drug Development
The pharmacokinetics of Ccc(C(C)CO)C(C)(C)C compounds, like vitamin C, have been studied to understand their implications for oral and intravenous use. This research is vital in drug development, particularly in determining effective delivery methods for therapeutic purposes (Padayatty et al., 2004).
4. Bioavailability Research
Research into the solubility and bioavailability of different forms of calcium carbonate, including amorphous calcium carbonate (ACC), has relevance in nutrition and treatment of conditions like osteoporosis. Studies comparing the solubility and absorption of ACC to crystalline calcium carbonate (CCC) have provided insights into more effective dietary calcium sources (Meiron et al., 2011).
5. Toxicology and Environmental Research
The compound has been used in toxicology research to understand the impact of chemical stressors on marine life, as in studies assessing the toxicity of chemical stressors on the mysid shrimp Americamysis bahia (Kuhn et al., 2000).
6. Aging and Lifespan Research
In aging research, studies have shown that repeated oral administration of certain fullerene derivatives can potentially double the lifespan of rats, highlighting the importance of these compounds in aging and longevity studies (Baati et al., 2012).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-ethyl-2,4,4-trimethylpentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-6-9(8(2)7-11)10(3,4)5/h8-9,11H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAOJKKXQDDTCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)CO)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-2,4,4-trimethylpentan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

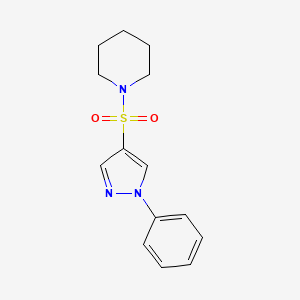
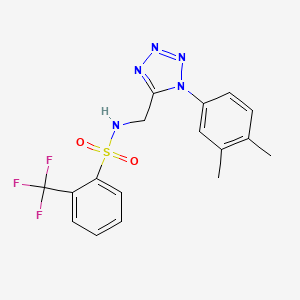

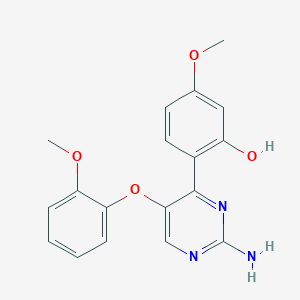
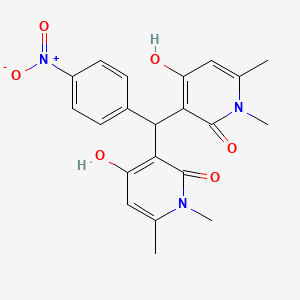
![5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2580771.png)
![2-(4-chlorophenoxy)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)acetamide](/img/structure/B2580774.png)
![N-butyl-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2580775.png)
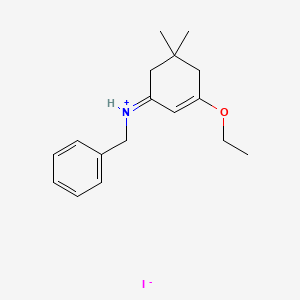
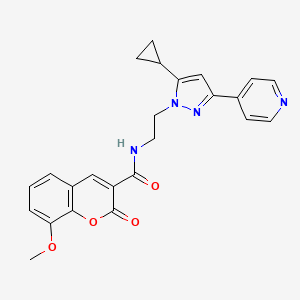
![2-[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2580778.png)
![6-[4-(4-Methoxy-2,5-dimethylphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2580779.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B2580782.png)
